molecular formula C3H5N3O3S B14459974 N-1,2-Oxazol-3-ylsulfuric diamide CAS No. 71565-64-5

N-1,2-Oxazol-3-ylsulfuric diamide

Cat. No.: B14459974
CAS No.: 71565-64-5
M. Wt: 163.16 g/mol
InChI Key: KRUDCOOLBJXSRQ-UHFFFAOYSA-N
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Description

N-1,2-Oxazol-3-ylsulfuric diamide is a chemical compound of significant interest in medicinal and agrochemical research. It belongs to the class of isoxazoles, which are five-membered aromatic heterocycles containing both nitrogen and oxygen atoms. These structures are recognized as key components and privileged scaffolds in the development of synthetic products and bioactive molecules due to their ability to engage in hydrogen bond donor/acceptor interactions with a variety of enzymes and receptors . Heterocyclic compounds like this isoxazole derivative are frequently investigated for their potential biological activities. Oxazole and isoxazole derivatives, in particular, have demonstrated a wide spectrum of pharmacological applications in research, notably as antimicrobial agents effective against various bacterial strains . The structural motif is also explored in other domains, including the development of insecticidal and fungicidal agents, highlighting its versatility as a core structure in chemical discovery . This product is intended for use in laboratory research to further explore these potential mechanisms and applications. This compound is provided as a high-purity compound to ensure consistent and reliable results in your experimental workflows. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

71565-64-5

Molecular Formula

C3H5N3O3S

Molecular Weight

163.16 g/mol

IUPAC Name

3-(sulfamoylamino)-1,2-oxazole

InChI

InChI=1S/C3H5N3O3S/c4-10(7,8)6-3-1-2-9-5-3/h1-2H,(H,5,6)(H2,4,7,8)

InChI Key

KRUDCOOLBJXSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1NS(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-1,2-Oxazol-3-ylsulfuric diamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and various substituted oxazoles .

Mechanism of Action

The mechanism of action of N-1,2-Oxazol-3-ylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The compound’s ability to interact with ryanodine receptors, which are calcium channels in muscle cells, can lead to muscle paralysis and death in insects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of N-1,2-Oxazol-3-ylsulfuric Diamide and Analogs

Compound Heterocycle Central Group Functional Groups
This compound Oxazole Sulfuric diamide -SO₂(NH₂)₂
1,3,4-Oxadiazole-sulfonamide Oxadiazole Sulfonamide -SO₂NHR
P-methylphosphonic diamide None Phosphonic diamide -PO(NH₂)₂
  • Oxazole vs.
  • Sulfuric Diamide vs. Sulfonamide : The sulfuric diamide group has two amide bonds, enabling stronger hydrogen bonding compared to sulfonamides, which may enhance receptor affinity but reduce solubility .
  • Sulfur vs. Phosphorus Central Atoms : Phosphonic diamides (e.g., P-methylphosphonic diamide) exhibit higher thermal stability due to the P=O bond but lower aqueous solubility than sulfuric analogs .

Key Research Findings

Metabolic Stability : Oxazole rings are less prone to enzymatic degradation compared to oxadiazoles, making this compound a promising candidate for prolonged bioactivity .

Hydrogen-Bonding Capacity : The sulfuric diamide group’s dual amide bonds may enhance binding to biological targets, though this could compromise solubility in polar solvents .

Biological Activity

N-1,2-Oxazol-3-ylsulfuric diamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal applications and therapeutic interventions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring and a sulfuric diamide functional group. This unique structure contributes to its biological properties, making it a candidate for further investigation in agricultural and medicinal chemistry.

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of compounds related to this compound. For instance, meta-diamide compounds containing sulfide derivatives have shown significant larvicidal activity against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (black bean aphid). The following table summarizes the insecticidal activities of various related compounds:

CompoundTarget PestConcentration (mg/L)Lethality (%)
C-2Plutella xylostella0.62560.00
C-3Aphis craccivora500100.00
D-2Plutella xylostella500100.00
C-4Aphis craccivora50083.33

These findings suggest that compounds with specific substituents on the oxazole ring can enhance insecticidal efficacy, indicating a structure-activity relationship (SAR) that merits further exploration .

Therapeutic Applications

Beyond its insecticidal properties, there is emerging interest in the therapeutic potential of this compound as an orexin type 2 receptor agonist. Such activity may be beneficial in treating conditions like narcolepsy and other sleep disorders. Research indicates that orexin receptor modulation can significantly impact sleep regulation and metabolic processes .

Case Study: Insecticide Efficacy

A case study conducted on meta-diamide insecticides revealed that compounds derived from this compound exhibited high larvicidal activity against various pests. The study detailed the synthesis of these compounds and evaluated their effectiveness through bioassays. Notably, the compound C-3 demonstrated a remarkable lethality rate of 100% against Aphis craccivora, suggesting its potential as a leading candidate for new insecticide formulations .

Research Findings: Orexin Receptor Agonism

Further research into the orexin type 2 receptor agonist activity of related compounds has shown promise in improving symptoms associated with sleep disorders. Studies involving animal models have indicated that administration of orexin peptides can enhance wakefulness and cognitive function, providing a basis for developing therapeutic agents targeting these receptors .

Q & A

Q. What strategies elucidate its role in modulating oxidative stress pathways?

  • Methodology : Expose yeast (S. cerevisiae) or mammalian cells to diamide and measure glutathione redox ratios (HPLC) or ROS levels (DCFH-DA assay). Combine with Yap1p mutant strains to study disulfide stress response pathways .

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